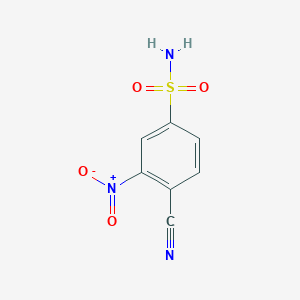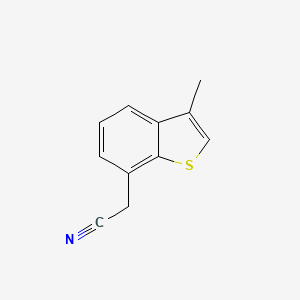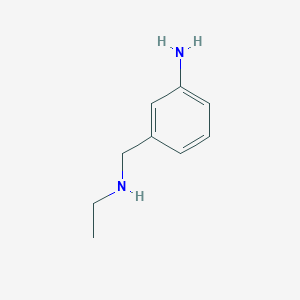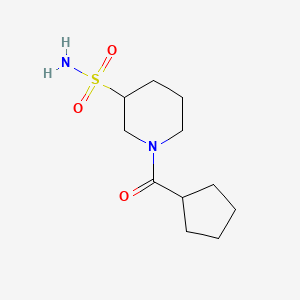![molecular formula C15H21NO4 B13515290 4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid](/img/structure/B13515290.png)
4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc)-protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzoic acid and tert-butoxycarbonyl-protected amino acids.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Coupling Reaction: The Boc-protected amino acid is then coupled with the benzoic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The amino group can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Coupling: Peptide coupling often uses reagents such as DCC and DMAP.
Major Products
Hydrolysis: Produces the free amino acid derivative.
Substitution: Yields substituted benzoic acid derivatives.
Coupling: Forms amide-linked products, useful in peptide synthesis.
Applications De Recherche Scientifique
4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide chemistry.
Biology: Serves as a building block for the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid depends on its use. In peptide synthesis, it acts as a protected amino acid that can be deprotected to reveal the reactive amino group. The Boc group provides stability during synthesis and can be removed under specific conditions to allow further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)benzoic acid: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.
4-(2-{[(Methoxy)carbonyl]amino}propyl)benzoic acid: Features a different protecting group, which may offer different stability and reactivity profiles.
Uniqueness
4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid is unique due to its Boc protecting group, which provides a balance between stability and reactivity, making it particularly useful in multi-step organic synthesis and peptide chemistry.
This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10(16-14(19)20-15(2,3)4)9-11-5-7-12(8-6-11)13(17)18/h5-8,10H,9H2,1-4H3,(H,16,19)(H,17,18) |
Clé InChI |
SYMLTGRGBZURCN-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13515207.png)
![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid](/img/structure/B13515219.png)
![methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
![Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B13515242.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B13515248.png)


![N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide](/img/structure/B13515270.png)

![Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate](/img/structure/B13515282.png)


![1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13515298.png)
